
5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a fluoropyridyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as triethyl orthoformate, to yield the desired triazole compound. The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluoropyridyl group can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced fluoropyridyl derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoropyridyl group enhances its binding affinity, while the triazole ring provides stability and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-(4-pyridyl)-1H-1,2,4-triazole: Lacks the fluorine atom, which may affect its binding affinity and reactivity.
5-Amino-3-(3-chloro-4-pyridyl)-1H-1,2,4-triazole: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.
Uniqueness
5-Amino-3-(3-fluoro-4-pyridyl)-1H-1,2,4-triazole is unique due to the presence of the fluoropyridyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C7H6FN5 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
5-(3-fluoropyridin-4-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6FN5/c8-5-3-10-2-1-4(5)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
Clé InChI |
OQSQMWGTGGUEOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C2=NC(=NN2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)

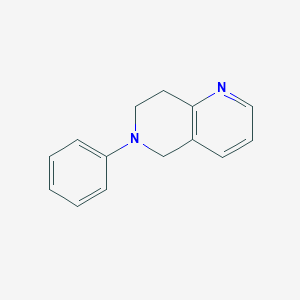

![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)

![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)
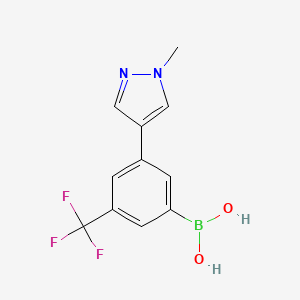
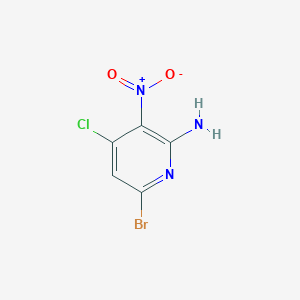
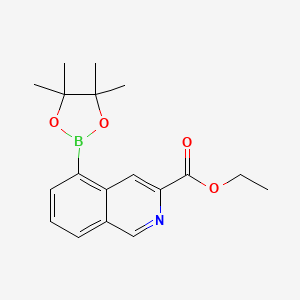
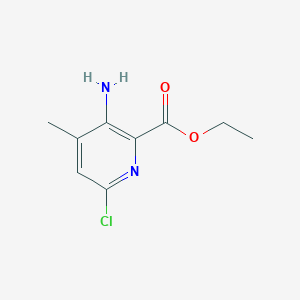
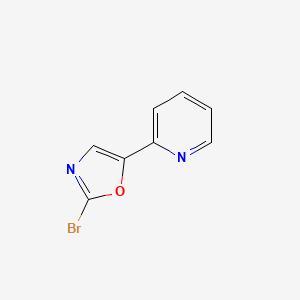
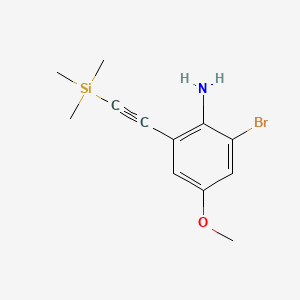
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
